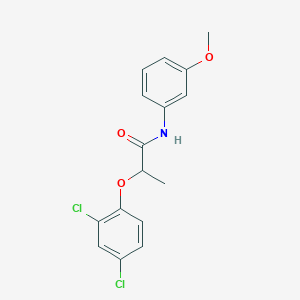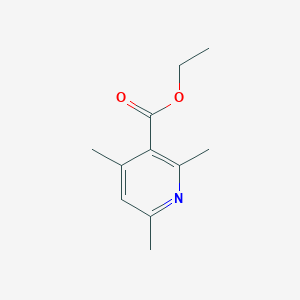
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide, also known as Diclofop-methyl, is a synthetic herbicide that belongs to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grassy weeds in cereal crops such as wheat, barley, and oats. Diclofop-methyl is known for its selective herbicidal activity against grasses, while being safe for broadleaf plants.
作用机制
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl works by inhibiting the synthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase, which is responsible for the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl prevents the synthesis of essential fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. However, it can be toxic to some beneficial insects, such as honeybees and parasitic wasps. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl can also accumulate in soil, leading to long-term effects on soil microorganisms and nutrient cycling.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is a widely used herbicide in agriculture, making it readily available for laboratory experiments. Its selective herbicidal activity against grasses makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to beneficial insects and long-term effects on soil microorganisms should be taken into consideration when designing experiments.
未来方向
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl on soil microorganisms and nutrient cycling.
3. Study of the mechanisms of herbicide resistance in grassy weeds.
4. Development of new strategies for weed management in agriculture, including the use of integrated pest management and crop rotation.
5. Investigation of the effects of herbicides on non-target organisms, including beneficial insects and soil microorganisms.
合成方法
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with 2-chloro-N-(2,4-dichlorophenoxy)propanamide to yield 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including wild oats, ryegrass, and barnyard grass. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is also known to have low toxicity to mammals and birds, making it safe for use in agriculture.
属性
CAS 编号 |
6118-59-8 |
|---|---|
产品名称 |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
分子式 |
C16H15Cl2NO3 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
InChI 键 |
DLDIJYKBVFYIKG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
